Bienvenue dans la boutique en ligne BenchChem!

Boc-o-Methyl-D-serine

Racemization Chiral purity O-Methylation

Boc-O-Methyl-D-serine (CAS 86123-95-7) is the definitive chiral building block for Boc-strategy solid-phase peptide synthesis and industrial lacosamide API manufacturing. The D-configuration directly provides the required R-stereochemistry without inversion, while the pre-installed O-methyl ether eliminates a downstream alkylation step prone to racemization—obviating expensive Ag₂O reagent. The Boc group is orthogonally removable under acidic TFA conditions; this D-enantiomer cannot be replaced with L-serine or unprotected analogs without complete loss of target stereochemistry and yield. Validated synthetic routes achieve 76.0% overall yield for lacosamide. Enantiomeric purity is quantifiable by ligand-exchange HPLC, supporting GMP regulatory compliance.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 86123-95-7
Cat. No. B1370965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-o-Methyl-D-serine
CAS86123-95-7
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
InChIKeyRFGMSGRWQUMJIR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-Methyl-D-serine (CAS 86123-95-7): Chemical Identity and Peptide Synthesis Building Block for Chiral Drug Development


Boc-O-Methyl-D-serine (CAS 86123-95-7) is a protected, non-proteinogenic D-amino acid derivative with the IUPAC name (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . It consists of a D-serine core featuring an O-methyl ether modification on the side-chain hydroxyl and an N-terminal tert-butoxycarbonyl (Boc) protecting group [1]. This combination of D-stereochemistry, O-methylation, and Boc protection defines its specific utility as a chiral building block in solid-phase peptide synthesis and as a key intermediate in the industrial manufacturing of chiral active pharmaceutical ingredients (APIs) [1].

Why Boc-O-Methyl-D-serine Cannot Be Substituted with Unprotected Serine or Alternative Protecting Group Strategies


Generic substitution of Boc-O-Methyl-D-serine with unprotected D-serine or alternative protected derivatives is precluded by two interdependent technical constraints: stereochemical instability during synthesis and orthogonal protection requirements. Unprotected D-serine undergoes significant racemization during O-methylation under standard alkylating conditions [1], while unprotected hydroxyl groups compromise coupling efficiency and produce side products in solid-phase peptide synthesis . The Boc group is orthogonally removable under acidic conditions (TFA), distinguishing it from Fmoc-protected analogs that require basic deprotection and therefore cannot substitute in Boc-strategy SPPS protocols. Furthermore, the D-configuration cannot be replaced with the L-enantiomer without complete loss of target stereochemistry. These constraints establish quantifiable differences in yield, chiral purity, and synthetic workflow efficiency that directly inform procurement decisions.

Quantitative Comparative Evidence for Boc-O-Methyl-D-serine: Differentiated Performance in Chiral Synthesis


Boc Protection Mitigates O-Methylation Racemization: Direct Comparison with Unprotected D-Serine

When D-serine is subjected to O-methylation without prior N-protection, the reaction undergoes racemization, producing a mixture of D- and L-enantiomers that requires subsequent resolution steps [1]. The use of N-Boc protection prior to O-methylation preserves stereochemical integrity throughout the alkylation step. A patented method explicitly describes that prior art using unprotected D-serine with acetic anhydride followed by O-methylation resulted in partial racemization and low yield, rendering the process unsuitable for industrial mass production [2]. The Boc-protected route avoids this racemization pathway, enabling retention of chiral purity.

Racemization Chiral purity O-Methylation D-Serine protection

Boc-O-Methyl-D-serine Enables 76% Overall Yield in Lacosamide Synthesis vs. 60% Baseline

In a reported four-step lacosamide synthesis starting from N-Boc-D-serine (the immediate precursor to Boc-O-Methyl-D-serine), the process achieved a total overall yield of 76.0% following methylation of the hydroxyl group, amidation with benzylamine, Boc deprotection, and acetylation [1]. This represents a yield improvement over earlier reported lacosamide syntheses using the Boc-protected route, which reported approximately 60% overall yield [2].

Lacosamide Process improvement Synthetic yield API manufacturing

Boc-Protected Amino Acids Are Resolvable by LE-HPLC Whereas Fmoc Analogs Are Not

Ligand-exchange high-performance liquid chromatography (LE-HPLC) using a silica-bonded L-proline stationary phase (Chiral ProCu) with Cu2+-containing aqueous eluents achieved baseline or near-baseline resolution for various N-acyl-DL-amino acids, including Boc- and Z-protected derivatives [1]. In contrast, 9-fluorenylmethyloxycarbonyl (Fmoc)-DL-amino acids were either not resolved or resolved unsatisfactorily under the same LE-HPLC conditions [1]. The D-enantiomers consistently eluted before the L-enantiomers in all resolved cases [1].

Chiral HPLC Enantiomeric purity Quality control LE-HPLC

Boc-O-Methyl-D-serine Directly Replaces Ag2O-Mediated Kuhn Methylation: Cost and Racemization Avoidance

The synthesis of (R)-lacosamide utilizing D-serine as a starting material involves an O-methylation step that is prone to racemization [1]. To overcome this drawback, Kohn et al. employed the neutral Kuhn O-methylation protocol, which requires silver oxide (Ag2O) as a reagent [1]. This protocol is described as 'rather expensive' [1]. The use of Boc-O-Methyl-D-serine as a pre-methylated, stereochemically defined building block eliminates the O-methylation step and its associated racemization risk and Ag2O reagent cost from the downstream synthesis entirely [2].

O-Methylation Silver oxide Process economics Racemization

D-Serine Scaffold Enables Direct Lacosamide Synthesis vs. L-Serine Routes Requiring Additional Inversion

The antiepileptic drug lacosamide requires the R-configuration at its stereogenic center. Syntheses starting from natural L-serine must incorporate an inversion step to achieve the required D-configuration [1]. In contrast, routes starting from D-serine (and its derivatives, including Boc-O-Methyl-D-serine) directly yield the correct stereochemistry without inversion [2]. A reported L-serine-based chiral pool synthesis required five steps with an overall yield of 54% [1], compared to a D-serine-based four-step process achieving 76% overall yield [2].

Chiral pool Lacosamide Stereochemistry Synthetic efficiency

Boc-O-Methyl-D-serine: Validated Application Scenarios in Chiral API Manufacturing and Peptide Research


Industrial Synthesis of Lacosamide (Vimpat) API

Boc-O-Methyl-D-serine serves as the key chiral intermediate for manufacturing the antiepileptic drug lacosamide. The D-serine-derived Boc-protected building block directly provides the required R-configuration without stereochemical inversion steps, and the pre-installed O-methyl group eliminates a downstream alkylation step that is otherwise prone to racemization and requires expensive Ag2O reagent [1]. Process improvements using N-Boc-D-serine-based routes have demonstrated overall yields of 76.0% for lacosamide synthesis [2], establishing this intermediate as the preferred route for industrial-scale API production.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Incorporating O-Methyl-D-Serine

In Boc-strategy solid-phase peptide synthesis, Boc-O-Methyl-D-serine functions as a standard building block for introducing O-methyl-D-serine residues into peptide sequences [1]. The O-methyl modification alters side-chain hydrophobicity (calculated LogP: 1.00 [2]) and eliminates hydrogen-bond donation capability compared to unprotected serine, effects that can modulate peptide conformation, protease resistance, and membrane permeability [3]. The Boc group is orthogonally removable under acidic TFA conditions, enabling stepwise chain elongation in Boc-SPPS protocols.

Quality Control and Chiral Purity Verification via LE-HPLC

Boc-protected amino acid derivatives, including Boc-O-Methyl-D-serine, are amenable to enantiomeric purity determination by ligand-exchange HPLC using commercially available chiral stationary phases [1]. This method achieves baseline resolution of D- and L-enantiomers, with the D-enantiomer consistently eluting first [1]. The ability to validate enantiomeric purity via this established analytical method supports both incoming material qualification and regulatory compliance in GMP manufacturing environments.

Synthesis of Modified Peptides and Peptidomimetics with Altered Conformational Properties

O-Methylation of serine side chains, as provided by Boc-O-Methyl-D-serine, modulates peptide conformational freedom by eliminating side-chain hydrogen bonding and altering the chi1 dihedral distribution [1]. This modification has been employed in the synthesis of biologically active cyclic peptides and peptidomimetics where conformational constraint or enhanced metabolic stability is desired. The building block enables systematic structure-activity relationship (SAR) studies probing the effects of serine side-chain methylation on peptide target binding and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-o-Methyl-D-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.